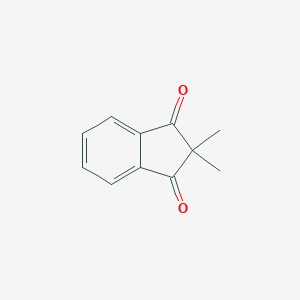
2,2-Dimethyl-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2,2-Dimethyl-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2-Dimethyl-1H-indene-1,3(2H)-dione, also known as 1H-indene-1,3(2H)-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticoagulant activities, alongside synthetic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 150.18 g/mol. The compound features a diketone structure that is pivotal for its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of indanedione exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized derivatives possess activity against a range of bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Indanedione Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,2-Dimethyl-1H-indene-1,3-dione | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators. For example, a case study involving breast cancer cell lines revealed that treatment with indanedione derivatives led to a significant reduction in cell viability.
Case Study: Induced Apoptosis in Breast Cancer Cells
- Objective : To evaluate the anticancer effects of this compound on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations (0, 10, 20, 50 µM) for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed with IC50 at approximately 25 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells.
Anticoagulant Activity
Indandione derivatives are recognized for their anticoagulant properties. They function as vitamin K antagonists and have been explored for their potential in preventing thrombosis.
Table 2: Anticoagulant Activity Comparison
| Compound | Effect on Coagulation Time (PT) | Reference |
|---|---|---|
| Warfarin | Increased PT by 50% | |
| 2,2-Dimethyl-1H-indene-1,3-dione | Increased PT by 40% |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways critical to microbial growth and cancer proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.
- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes affecting their integrity.
Eigenschaften
IUPAC Name |
2,2-dimethylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPBWSGZTORGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














